
Dodonaflavonol
Overview
Description
Dodonaflavonol (CAS: 1392213-93-2) is a flavonoid derivative with the molecular formula C₂₈H₃₂O₉ and a molecular weight of 512.56 g/mol . It is classified as a prenylated flavonoid, characterized by a flavone backbone modified with hydrophobic prenyl or geranyl groups. This compound is commercially available as a high-purity standard (≥98%) for research applications, priced at $791/5 mg . While its exact biological roles are under investigation, it is hypothesized to exhibit antioxidant, anti-inflammatory, or anticancer properties typical of prenylated flavonoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodonaflavonol is primarily obtained through extraction and separation from plants. Notable sources include Dodonaea viscosa and Stenochlaena palustris . The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound.
Chemical Reactions Analysis
Types of Reactions: Dodonaflavonol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
Dodonaflavonol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of flavonoids.
Biology: It is studied for its antioxidant and anti-inflammatory effects, which are relevant to cellular and molecular biology.
Medicine: It is investigated for its potential therapeutic effects against cardiovascular diseases, cancer, and inflammatory conditions.
Industry: It is used in the development of natural antioxidants and anti-inflammatory agents for various industrial applications
Mechanism of Action
Dodonaflavonol exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets and Pathways: this compound targets multiple molecular pathways, including nuclear receptors, kinases, and G protein-coupled receptors
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Dodonaflavonol belongs to a family of closely related compounds isolated from plants in the Dodonaea genus. Key structural analogues include:
Table 1: Structural Comparison of this compound and Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
---|---|---|---|---|
This compound | C₂₈H₃₂O₉ | 512.56 | 1392213-93-2 | Base structure with a C₅ prenyl chain |
Dodovisone B | C₂₇H₃₂O₉ | 500.54 | 1616683-51-2 | Shorter side chain (C₄) and ketone group |
Dodovisone C | C₂₇H₃₀O₈ | 482.53 | 1616683-52-3 | Lack of hydroxyl group at C-7 |
Dodoviscin A | C₂₇H₃₂O₉ | 500.60 | 1372527-25-7 | Alternative prenylation pattern at C-8 |
Dodoviscin H | C₂₆H₃₀O₇ | 454.50 | 1372527-39-3 | Absence of a methoxy group at C-5 |
Key Observations :
- Prenylation Differences: this compound’s C₅ prenyl chain distinguishes it from Dodovisone B (C₄) and Dodoviscin A (C₃), impacting hydrophobicity and receptor binding .
- Functional Groups: Dodovisone C lacks a hydroxyl group at C-7, reducing its hydrogen-bonding capacity compared to this compound .
- Molecular Weight: Higher molecular weight in this compound (512.56 vs. 454.50 in Dodoviscin H) suggests differences in solubility and bioavailability .
Functionally Similar Compounds
This compound shares functional characteristics with other flavonoids in screening libraries:
Table 2: Functional Comparison with Flavonoid Library Compounds
Compound | Molecular Weight (g/mol) | Key Functional Attributes |
---|---|---|
This compound | 512.56 | Antioxidant, putative anticancer activity |
Sophoraflavanone I | 424.48 | Antimicrobial, anti-inflammatory |
Haginin A | 438.52 | Tyrosinase inhibition |
Erythrinin F | 452.50 | Estrogenic activity |
Key Observations :
- Antioxidant Capacity: this compound’s prenyl groups may enhance radical-scavenging activity compared to non-prenylated flavonoids like Sophoraflavanone I .
- Therapeutic Potential: Unlike Haginin A (tyrosinase inhibition), this compound’s larger structure may target kinases or nuclear receptors .
Physicochemical Properties
- Solubility: this compound is sparingly soluble in DMSO (10 μM), typical for highly prenylated flavonoids .
- Stability : Its ester and ether linkages suggest resistance to enzymatic degradation, a trait shared with Dodovisone B .
Commercial and Research Relevance
- Pricing: this compound is priced higher ($791/5 mg) than Dodoviscin A ($858/5 mg), reflecting differences in synthetic complexity or natural abundance .
Biological Activity
Dodonaflavonol is a flavonoid compound derived from the Dodonaea genus, known for its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.
Overview of this compound
This compound belongs to the flavonoid class of compounds, characterized by a polyphenolic structure that contributes to its bioactivity. Flavonoids are recognized for their health-promoting properties, including antioxidant activity, which helps mitigate oxidative stress and inflammation in biological systems .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various methodologies, including the DPPH radical scavenging assay. This assay measures the ability of a compound to donate hydrogen atoms to neutralize free radicals.
DPPH Radical Scavenging Activity
The DPPH assay results for this compound are summarized in Table 1:
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 75 |
The results indicate that this compound exhibits a concentration-dependent increase in antioxidant activity, highlighting its potential as a natural antioxidant agent .
Anti-Inflammatory Properties
This compound has shown significant anti-inflammatory effects in various models. A study utilizing the TPA-induced mouse ear edema model demonstrated that treatment with this compound reduced swelling significantly compared to controls.
Edema Inhibition Results
Table 2 presents the edema inhibition data:
Treatment Group | Edema Inhibition (%) |
---|---|
Control | 0 |
This compound (10 mg) | 40 |
This compound (50 mg) | 70 |
These findings suggest that this compound effectively mitigates inflammation, potentially through the inhibition of pro-inflammatory cytokines .
Anticancer Activity
This compound's anticancer properties have been explored in several cancer cell lines. Research indicates that it induces apoptosis and inhibits cell proliferation through various signaling pathways.
Case Study: Breast Cancer Cell Lines
In a recent study examining its effects on breast cancer cell lines, this compound was found to:
- Induce G1 phase cell cycle arrest.
- Upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
The results are summarized in Table 3:
Treatment | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
Control | 100 | 5 |
This compound (25 µM) | 60 | 30 |
This compound (50 µM) | 30 | 60 |
These results indicate a promising role for this compound as a therapeutic agent in cancer treatment .
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens. Its effectiveness has been evaluated against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Results
Table 4 summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.125 |
Escherichia coli | 0.250 |
Salmonella typhimurium | 0.500 |
These findings suggest that this compound could serve as a potential antimicrobial agent in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the validated spectroscopic methods for characterizing Dodonaflavonol's purity and structural integrity?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 280–320 nm) to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Compare NMR peaks (e.g., δ 6.8–7.2 ppm for aromatic protons) to published spectra . For mass accuracy, employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to verify the molecular ion peak (C₂₈H₃₂O₉; [M+H]⁺ = 513.223) .
Q. How can researchers design in vitro assays to evaluate this compound's antioxidant activity?
- Methodological Answer : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay at concentrations of 10–100 μM, with ascorbic acid as a positive control. Measure absorbance at 517 nm and calculate IC₅₀ values. Validate results with complementary assays like FRAP (ferric reducing antioxidant power) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to address assay-specific limitations .
Q. What criteria should guide the selection of cell lines for this compound's cytotoxicity studies?
- Methodological Answer : Prioritize cell lines with relevance to the compound’s hypothesized targets (e.g., HepG2 for liver toxicity or MCF-7 for breast cancer). Include negative controls (e.g., primary human fibroblasts) and validate cell viability via MTT assays. Ensure consistency in passage numbers (<20) and culture conditions (e.g., RPMI-1640 medium, 10% FBS) to minimize variability .
Advanced Research Questions
Q. How can contradictory data on this compound's bioavailability be resolved across studies?
- Methodological Answer : Conduct comparative pharmacokinetic studies using standardized protocols: administer this compound (10 mg/kg) orally and intravenously in rodent models, and quantify plasma levels via LC-MS/MS. Control variables such as fasting status, vehicle (e.g., PEG-400 vs. saline), and sampling intervals (0–24 hrs). Analyze discrepancies using Bland-Altman plots to assess systemic biases .
Q. What experimental strategies optimize this compound's solubility for in vivo neuroprotective studies?
- Methodological Answer : Test co-solvents (e.g., DMSO ≤1% v/v) or lipid-based nanocarriers (e.g., liposomes with phosphatidylcholine). Characterize solubility via dynamic light scattering (DLS) for particle size (<200 nm) and zeta potential (±30 mV). Validate stability over 72 hours at 4°C and 37°C .
Q. How should researchers address conflicting results in this compound's mechanism of action (e.g., NF-κB vs. MAPK pathways)?
- Methodological Answer : Perform kinase activity profiling (e.g., PamGene platform) to map pathway activation. Use siRNA knockdowns of NF-κB (e.g., p65 subunit) or MAPK (e.g., ERK1/2) in target cells to isolate contributions. Quantify downstream markers (e.g., IL-6 for NF-κB; c-Fos for MAPK) via qPCR or ELISA .
Q. Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and use ANOVA with post-hoc Tukey tests for multi-group comparisons. Pre-specify outlier criteria (e.g., Grubbs’ test, α = 0.05) to ensure rigor .
Q. How can researchers ensure reproducibility in this compound's chromatographic analyses?
- Methodological Answer : Adopt USP/Ph.Eur. guidelines for HPLC method validation. Document retention time variability (±2%), peak symmetry (As ≤1.5), and column lot numbers. Share raw chromatograms and integration parameters in supplementary materials .
Q. Ethical & Reporting Standards
Q. What are the minimal reporting requirements for this compound's in vivo studies?
- Methodological Answer : Follow ARRIVE 2.0 guidelines: disclose sample size calculations, randomization methods, and blinding protocols. Report animal weight changes, mortality, and adverse events. Include histopathology images with scale bars and staining protocols (e.g., H&E) .
Q. How should conflicting toxicity data from different research groups be transparently addressed in publications?
Properties
IUPAC Name |
[4-[6-(5,7-dihydroxy-3,6-dimethoxy-4-oxochromen-2-yl)-2,2-dimethyl-3,4-dihydrochromen-8-yl]-2-methylbutyl] formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O9/c1-15(13-35-14-29)6-7-16-10-18(11-17-8-9-28(2,3)37-24(16)17)25-27(34-5)23(32)21-20(36-25)12-19(30)26(33-4)22(21)31/h10-12,14-15,30-31H,6-9,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIYNOPDDLPHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=CC2=C1OC(CC2)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)COC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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